molecular formula C39H33NO4S B12320107 1-(9H-fluoren-9-ylmethoxycarbonyl)-4-tritylsulfanylpyrrolidine-2-carboxylic acid

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-tritylsulfanylpyrrolidine-2-carboxylic acid

Cat. No.: B12320107
M. Wt: 611.7 g/mol
InChI Key: CHBJBMXEGJSHBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-tritylsulfanylpyrrolidine-2-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a trityl group, and a pyrrolidine ring. This compound is often used in peptide synthesis due to its stability and ability to protect amino acids during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-fluoren-9-ylmethoxycarbonyl)-4-tritylsulfanylpyrrolidine-2-carboxylic acid typically involves multiple steps. The process begins with the protection of the amino group using the Fmoc group. This is followed by the introduction of the trityl group to protect the thiol group. The final step involves the formation of the pyrrolidine ring. Common reagents used in these reactions include Fmoc-Cl, trityl chloride, and various bases and solvents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and rigorous quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-tritylsulfanylpyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like palladium on carbon, and bases like triethylamine. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the trityl group can yield sulfoxides or sulfones, while reduction of the Fmoc group yields the free amine .

Scientific Research Applications

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-tritylsulfanylpyrrolidine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(9H-fluoren-9-ylmethoxycarbonyl)-4-tritylsulfanylpyrrolidine-2-carboxylic acid involves the protection of functional groups during peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions, while the trityl group protects the thiol group. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-tritylsulfanylpyrrolidine-2-carboxylic acid is unique due to its combination of protecting groups and the presence of a pyrrolidine ring. This structure provides stability and selectivity in peptide synthesis, making it a valuable tool in the synthesis of complex peptides and proteins .

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-tritylsulfanylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H33NO4S/c41-37(42)36-24-30(25-40(36)38(43)44-26-35-33-22-12-10-20-31(33)32-21-11-13-23-34(32)35)45-39(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,30,35-36H,24-26H2,(H,41,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBJBMXEGJSHBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)SC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H33NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.